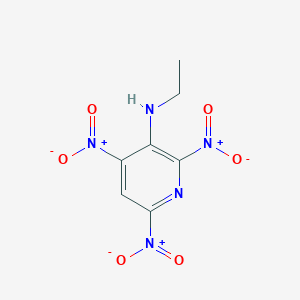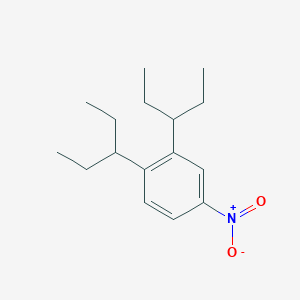
Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-: is an organic compound characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 2 positions, and a nitro group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- typically involves the nitration of a pre-synthesized 1,2-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its nitro group can be further modified to produce a variety of functional materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- largely depends on the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.
Comparaison Avec Des Composés Similaires
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1,3-bis(chloromethyl)-
- Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is unique due to the presence of both the 1-ethylpropyl groups and the nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the nitro group significantly influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Propriétés
Numéro CAS |
851385-06-3 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
4-nitro-1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25NO2/c1-5-12(6-2)15-10-9-14(17(18)19)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3 |
Clé InChI |
XLHLKRMBMNCQJM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


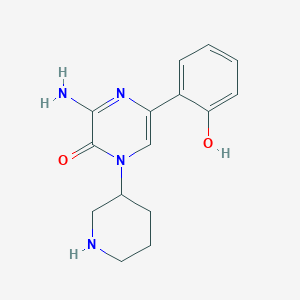
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
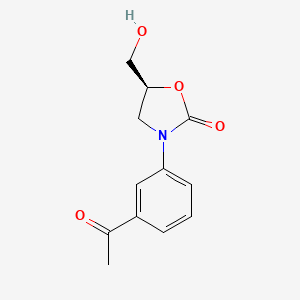
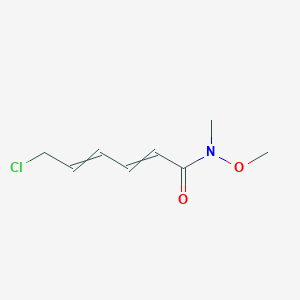
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
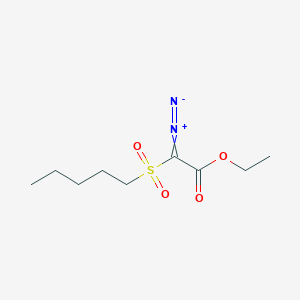
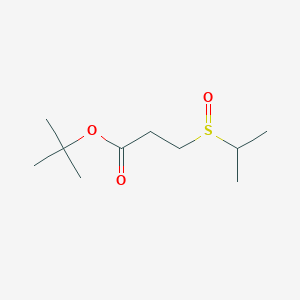
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
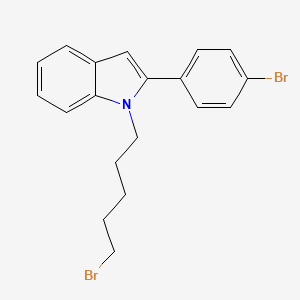
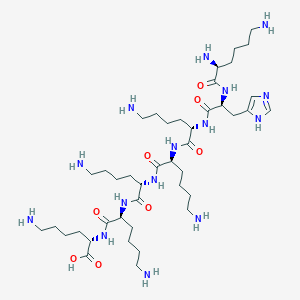
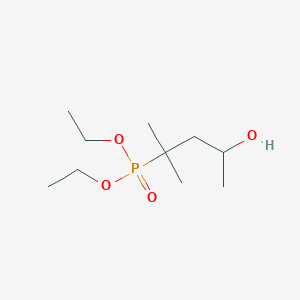
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
